molecular formula C18H13N3O6 B7694429 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7694429
M. Wt: 367.3 g/mol
InChI Key: DNECWHUOKBVFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the activation of a cellular pathway known as the Nrf2 pathway. This pathway is responsible for regulating cellular responses to oxidative stress and inflammation. 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide activates this pathway, leading to the production of antioxidants and other protective molecules that help to prevent cancer cell growth and survival.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell death through several mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a research tool is its specificity for cancer cells. It has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research. However, one limitation of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthesis methods to improve yields and purity. Additionally, researchers are exploring the use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a diagnostic tool for cancer, as it is highly expressed in many types of cancer cells.

Synthesis Methods

The synthesis of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-acetylquinoxaline with 4-nitrobenzoyl chloride to form an intermediate, which is then treated with sodium borohydride to yield the final product. This synthesis method has been optimized over the years to improve yields and purity.

Scientific Research Applications

2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It has been shown to induce cell death in several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for these treatments.

properties

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-4-2-3-5-16(14)20(17)24)10-27-18(23)12-6-8-13(9-7-12)21(25)26/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNECWHUOKBVFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate

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